molecular formula C21H26N2O B5744194 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5744194
M. Wt: 322.4 g/mol
InChI Key: ZNJDDYODMCVHNB-UHFFFAOYSA-N
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Description

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a benzodiazole core with a phenoxy methyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Methyl Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable alkylating agent to form the phenoxy methyl intermediate.

    Coupling with Benzodiazole Core: The phenoxy methyl intermediate is then coupled with a benzodiazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole core or the phenoxy methyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)phenol: A related compound with a simpler structure.

    2-(5-Methyl-1,3-benzoxazol-2-yl)phenol: Another benzodiazole derivative with different substituents.

    3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A compound with a similar benzodiazole core but different functional groups.

Uniqueness

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a benzodiazole core and a phenoxy methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-5-12-23-19-9-7-6-8-18(19)22-21(23)14-24-20-13-16(4)10-11-17(20)15(2)3/h6-11,13,15H,5,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJDDYODMCVHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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